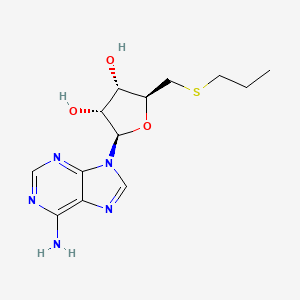
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate: tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate , is a compound with the following chemical structure:
CH3−C(O)−O−CH2−CH2−CH2−CH2−O−CH2−CH2−CH2−CH2−O−C(O)−N(t-Bu)−O−H
Here, t-Bu represents the tert-butyl group.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the reaction of tert-butyl chloroformate with 1,4-butanediol in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, followed by hydrolysis to yield the desired product.
Reaction Conditions::- Reactants: tert-butyl chloroformate, 1,4-butanediol
- Base: Typically triethylamine (Et₃N)
- Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)
Industrial Production Methods:: While not widely used industrially, this compound can be synthesized on a laboratory scale. Its applications are primarily research-oriented.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: The compound undergoes hydrolysis to release the tert-butyl carbamate group.
Esterification: It can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions
- Esterification: Carboxylic acid, acid catalyst (e.g., sulfuric acid)
- Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The major products depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Polymer Chemistry: Due to its polyethylene glycol-like structure, it can be used in enzymatic miniemulsion polymerization and in the preparation of fluorescent polymer particles.
Drug Delivery: Its hydrophilic nature makes it suitable for drug delivery systems.
Wirkmechanismus
The exact mechanism of action is context-dependent. its hydrophilic character and potential for controlled release contribute to its utility in drug delivery.
Vergleich Mit ähnlichen Verbindungen
While 14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate is unique due to its specific structure, similar compounds include other polyethylene glycol derivatives and esters.
Remember, this compound’s applications are still evolving, and ongoing research may uncover additional uses
Eigenschaften
CAS-Nummer |
106030-09-5 |
|---|---|
Molekularformel |
C14H28O7 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl butanoate |
InChI |
InChI=1S/C14H28O7/c1-2-3-14(16)21-13-12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,2-13H2,1H3 |
InChI-Schlüssel |
ZKHCIPREJGLJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


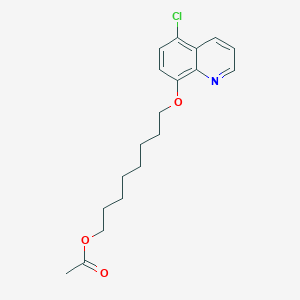
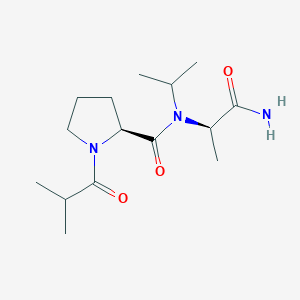
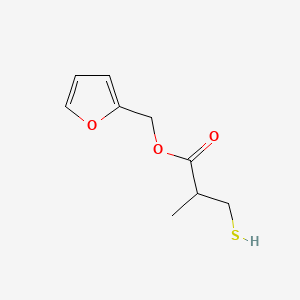

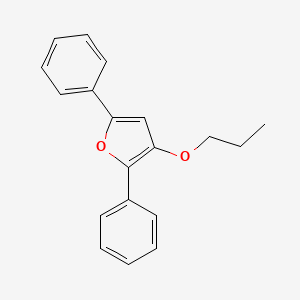

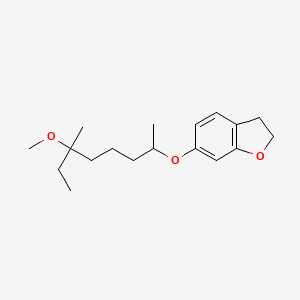
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
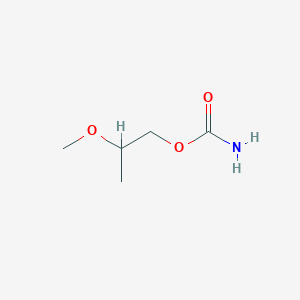
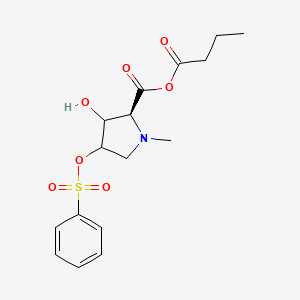
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
